molecular formula C28H24N2 B8558803 N,N,N',N'-Tetraphenyl-2-butyne-1,4-diamine

N,N,N',N'-Tetraphenyl-2-butyne-1,4-diamine

Cat. No.: B8558803
M. Wt: 388.5 g/mol
InChI Key: NSEDVVNTDAMRCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,N',N'-Tetraphenyl-2-butyne-1,4-diamine is a useful research compound. Its molecular formula is C28H24N2 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H24N2

Molecular Weight

388.5 g/mol

IUPAC Name

N,N,N',N'-tetraphenylbut-2-yne-1,4-diamine

InChI

InChI=1S/C28H24N2/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22H,23-24H2

InChI Key

NSEDVVNTDAMRCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CC#CCN(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A vigorously stirred mixture of diphenylamine (174 g, 1.03 mol) and 1,4-dichlorobut-2-yne (23 g, 0.19 mol) is heated at 85° C. for 72 hours. The black mixture is allowed to cool to room temperature and is then taken up in diethyl ether. Diphenylamine hydrochloride is removed by filtration and the solvent is removed in vacuo leaving a black oil. The oil is extracted with several 200 ml portions of hot hexane. The extracts are allowed to stand whereupon a solid crystallizes. The solid is collected and is then recrystallized from hexane to give 21 g (29% yield) of the title compound as a tan solid melting at 84°-86° C.
Quantity
174 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
29%

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